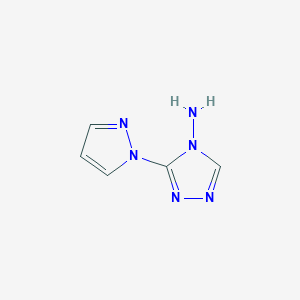

3-(1H-pyrazol-1-yl)-4H-1,2,4-triazol-4-amine

Description

3-(1H-Pyrazol-1-yl)-4H-1,2,4-triazol-4-amine is a heterocyclic compound featuring a triazole core substituted with a pyrazole moiety. Its synthesis and structural characterization are critical for applications in medicinal chemistry and materials science. The compound’s discontinued commercial availability (as noted in ) suggests challenges in synthesis or stability, warranting further exploration of its derivatives.

Properties

IUPAC Name |

3-pyrazol-1-yl-1,2,4-triazol-4-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N6/c6-10-4-7-9-5(10)11-3-1-2-8-11/h1-4H,6H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CAWVKWRXVOJXGC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(N=C1)C2=NN=CN2N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6N6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

150.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1H-pyrazol-1-yl)-4H-1,2,4-triazol-4-amine typically involves the cyclization of appropriate precursors. The reaction conditions often involve the use of catalysts such as palladium or bases to facilitate the formation of the heterocyclic rings .

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis processes that are optimized for yield and purity. These processes often include the use of automated reactors and continuous flow systems to ensure consistent production. The choice of solvents, temperature control, and purification techniques are critical factors in scaling up the synthesis for industrial applications.

Chemical Reactions Analysis

Types of Reactions

3-(1H-pyrazol-1-yl)-4H-1,2,4-triazol-4-amine can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Halogenated reagents, bases like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine-functionalized compounds. Substitution reactions can introduce various functional groups, enhancing the compound’s versatility in chemical synthesis .

Scientific Research Applications

Antifungal Activity

- Mechanism of Action : Compounds containing the 1,2,4-triazole moiety exhibit potent antifungal properties by inhibiting fungal cytochrome P450 enzymes, crucial for ergosterol biosynthesis. This mechanism is similar to that of established antifungal agents like fluconazole.

- Case Study : A study demonstrated that derivatives of 3-(1H-pyrazol-1-yl)-4H-1,2,4-triazol-4-amine showed significant activity against Candida albicans and Cryptococcus neoformans, with minimum inhibitory concentrations (MICs) ranging from 0.0156 to 2.0 μg/mL .

Anti-inflammatory Properties

- Inhibition of COX Enzymes : Research has shown that derivatives can act as selective inhibitors of cyclooxygenase (COX) enzymes, particularly COX-2. Such compounds have been linked to reduced inflammation without the gastrointestinal side effects commonly associated with non-steroidal anti-inflammatory drugs (NSAIDs).

- Experimental Findings : In vivo studies indicated that certain triazole derivatives significantly reduced paw edema in carrageenan-induced models, demonstrating their potential as anti-inflammatory agents .

Antioxidant Activity

The antioxidant properties of these compounds have also been investigated. They demonstrate the ability to scavenge free radicals and reduce oxidative stress markers in various biological systems.

Anticancer Potential

Emerging studies suggest that this compound derivatives may inhibit tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest in cancer cells.

Fungicides

The triazole structure is prominent in agricultural fungicides due to its effectiveness against a wide range of fungal pathogens affecting crops. The compound has been explored for its potential use as a fungicide in agricultural settings.

Herbicides

Research into the herbicidal properties of triazole derivatives indicates their potential to disrupt metabolic pathways in target plants, offering a new avenue for weed management strategies.

Synthesis Pathways

| Compound Name | Synthesis Method | Yield (%) |

|---|---|---|

| This compound | Reaction of hydrazine derivatives with triazoles | Varies by method |

| Derivative A | Substitution reactions involving aryl halides | High |

| Derivative B | Multi-step synthesis involving cyclization | Moderate |

Mechanism of Action

The mechanism of action of 3-(1H-pyrazol-1-yl)-4H-1,2,4-triazol-4-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For instance, it may inhibit enzyme activity by occupying the active site or modulate receptor function by binding to allosteric sites . The pathways involved often include signal transduction mechanisms that regulate cellular processes .

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural analogs, their substituents, and observed activities:

Key Comparative Insights

Structural Stability

- Electron-withdrawing groups (e.g., nitro in ) increase thermal stability but may reduce bioavailability. Pyrazole’s planar geometry (in the target compound) favors crystallinity, as seen in X-ray studies of analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.